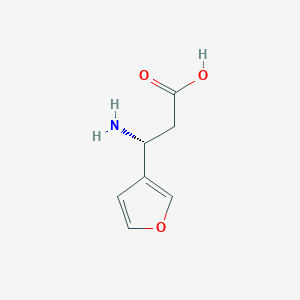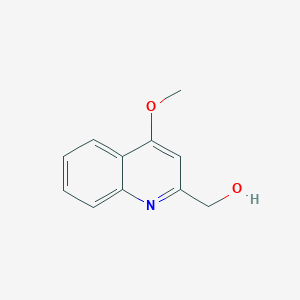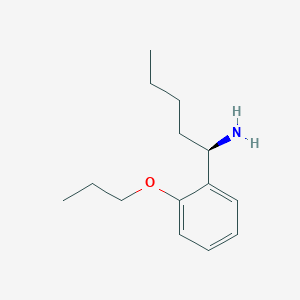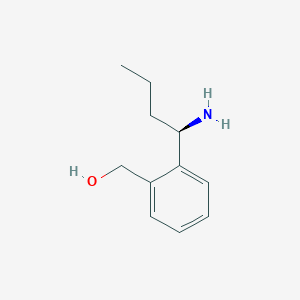
(R)-(2-(1-Aminobutyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-(1-Aminobutyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts or reagents to ensure the desired stereochemistry. Common methods include asymmetric hydrogenation or the use of chiral auxiliaries .
Industrial Production Methods
Industrial production methods for ®-(2-(1-Aminobutyl)phenyl)methanol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
®-(2-(1-Aminobutyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ®-(2-(1-Aminobutyl)phenyl)ketone or ®-(2-(1-Aminobutyl)phenyl)aldehyde.
Reduction: Formation of ®-(2-(1-Aminobutyl)phenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(2-(1-Aminobutyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in various chemical processes and manufacturing applications .
Wirkmechanismus
The mechanism of action of ®-(2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(2-(1-Aminobutyl)phenyl)methanol
- ®-(2-(1-Aminopropyl)phenyl)methanol
- ®-(2-(1-Aminobutyl)phenyl)ethanol
Uniqueness
®-(2-(1-Aminobutyl)phenyl)methanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where stereochemistry is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals and in chiral catalysis .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
[2-[(1R)-1-aminobutyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
SEQXHGREEQIGEJ-LLVKDONJSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC=CC=C1CO)N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


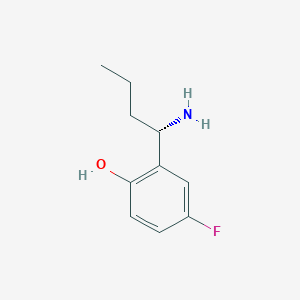
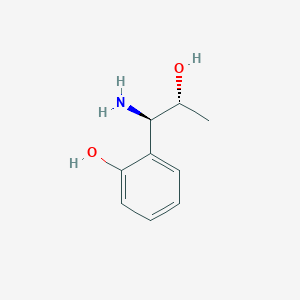
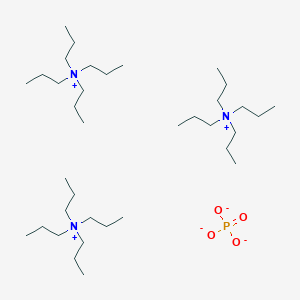
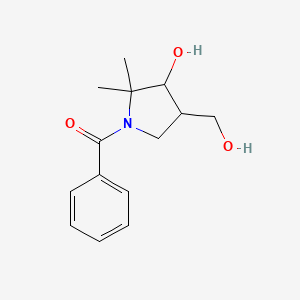
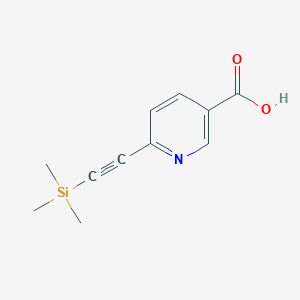
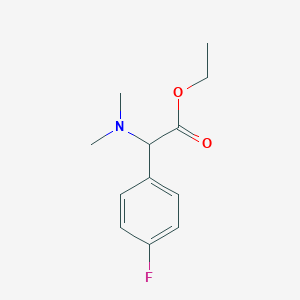

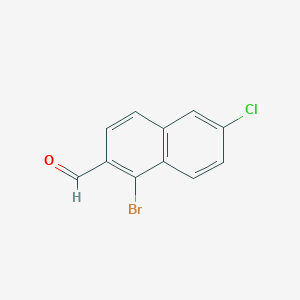
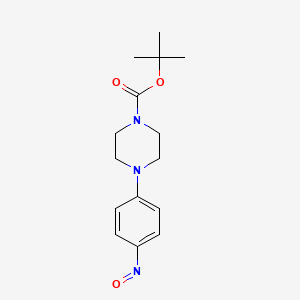
![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)
